Indecainide-d7 Hydrochloride
Description
Properties
Molecular Formula |
C₂₀H₁₈D₇ClN₂O |
|---|---|
Molecular Weight |
351.92 |
Synonyms |
9-[3-[(1-methylethyl)amino]propyl]-9H-fluorene-9-carboxamide-d7 Monohydrochloride; 9-[3-[(1-methylethyl)amino]propyl]-9H-fluorene-9-carboxamide-d7 Hydrochloride; 9-[3-(Isopropylamino)propyl]-9-(aminocarbonyl)fluorene-d7 Hydrochloride; Decabid-d7; Ind |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Indecainide hydrochloride exhibits local anesthetic activity and stabilizes cardiac membranes by blocking sodium channels. It is characterized as a Class IC antiarrhythmic agent, which means it has a potent effect on cardiac conduction and can significantly influence heart rhythm.
- Chemical Structure : The molecular formula for Indecainide is , with a molecular weight of approximately 308.4 g/mol .
- Mechanism of Action : Indecainide acts primarily on sodium channels located in neuronal and cardiac cell membranes. By inhibiting these channels, it reduces the excitability of cardiac tissues, thereby controlling arrhythmias .
Treatment of Cardiac Dysrhythmias
Indecainide is indicated for the management of life-threatening ventricular dysrhythmias. Its efficacy stems from its ability to decrease the maximal rate of rise of phase 0 (Vmax) in cardiac action potentials, thus slowing conduction velocity and prolonging the effective refractory period .
Electrophysiological Studies
Research has demonstrated that Indecainide reduces action potential duration and conduction velocity in isolated myocardial preparations. In studies involving canine myocardial tissues, the drug's effects were observed to be rate-dependent, highlighting its potential utility in various arrhythmic conditions .
Electrophysiological Effects
A notable study investigated the electrophysiological effects of Indecainide on isolated canine Purkinje fibers and papillary muscles. The study revealed that at specific concentrations (10^-6 M and 3 x 10^-6 M), Indecainide effectively decreased Vmax and altered conduction properties without significantly affecting action potential duration .
Clinical Observations
While clinical use has declined due to the availability of alternative therapies, historical case reports indicate that patients with refractory ventricular tachycardia responded positively to treatment with Indecainide. These observations support its continued relevance in specific clinical scenarios where other treatments fail.
Data Table: Summary of Key Research Findings
Comparison with Similar Compounds
Research Findings and Challenges
- Critical Studies :
- LC-MS cross-validation protocols for Indecainide-d7 HCl ensure batch-to-batch consistency, with calibration curves spanning 1–1000 ng/mL .
- Structural analogs like 7-Nitroindoline HCl highlight the importance of functional groups (e.g., nitro vs. deuterium) in determining reactivity and biological utility .
- Knowledge Gaps: Limited direct data on Indecainide-d7 HCl’s receptor binding or clinical efficacy compared to non-deuterated forms. Further studies are needed to quantify isotope effects on its antiarrhythmic activity.
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Indecainide-d7 Hydrochloride?
- Methodological Answer : Synthesis protocols should follow validated deuterium-labeling techniques, ensuring isotopic purity (>98%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Characterization requires comparative analysis with non-deuterated analogs using HPLC-UV and LC-MS to confirm structural integrity. Experimental reproducibility mandates adherence to detailed documentation standards, as outlined in academic journal guidelines . Safety protocols for handling deuterated compounds must align with laboratory chemical hygiene plans, including PPE and waste disposal procedures .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound in preclinical studies?
- Methodological Answer :
- Purity Assessment : Use reverse-phase HPLC with a deuterated internal standard to quantify impurities. Cross-validate results with high-resolution MS for isotopic distribution analysis .
- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light conditions. Monitor degradation products via tandem MS and compare kinetic profiles to non-deuterated counterparts .
- Data Reporting : Tabulate results in stability-indicating parameters (e.g., half-life, degradation pathways) using standardized formats .
Q. How can researchers optimize in vitro models to evaluate the pharmacokinetic properties of this compound?
- Methodological Answer :
- Cell-Based Assays : Use hepatocyte cultures to study metabolic stability, incorporating isotopically labeled substrates to track deuterium retention .
- Permeability Studies : Employ Caco-2 cell monolayers with LC-MS quantification, normalizing results to control compounds. Validate methods with triplicate runs and statistical variance analysis (e.g., ANOVA) .
- Protein Binding : Utilize equilibrium dialysis followed by MS detection to assess plasma protein interactions, ensuring correction for deuterium isotope effects .
Advanced Research Questions
Q. What strategies address contradictions in isotopic effects observed between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- Hypothesis Testing : Design crossover studies comparing deuterated/non-deuterated forms in animal models, controlling for metabolic enzyme variability (e.g., CYP450 isoforms) .
- Data Reconciliation : Apply multi-compartment pharmacokinetic modeling to isolate isotope-specific effects (e.g., reduced clearance rates). Use Bayesian statistical frameworks to quantify uncertainty .
- Mechanistic Probes : Conduct tracer studies with deuterium-labeled metabolites to map metabolic pathways and identify rate-limiting steps .
Q. How can multi-omics approaches elucidate the pharmacodynamic interactions of this compound in complex biological systems?
- Methodological Answer :
- Transcriptomics : Pair RNA-seq with deuterium pulse-labeling to correlate drug exposure with gene expression changes in target tissues .
- Metabolomics : Integrate untargeted MS-based metabolomics with stable isotope-resolved networks to trace deuterium incorporation into downstream metabolites .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein interaction shifts, ensuring cross-validation with orthogonal methods (e.g., SPR) .
Q. What experimental frameworks improve reproducibility in studies investigating this compound’s cardiac ion channel modulation?
- Methodological Answer :
- Electrophysiological Assays : Standardize patch-clamp protocols using HEK293 cells expressing hERG channels. Include positive/negative controls and blind data acquisition to minimize bias .
- Data Validation : Replicate findings across independent labs using harmonized SOPs and reference materials. Publish raw datasets and analysis code in open-access repositories .
- Controlled Variables : Document environmental factors (e.g., temperature, electrolyte composition) that may influence deuterium’s kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
